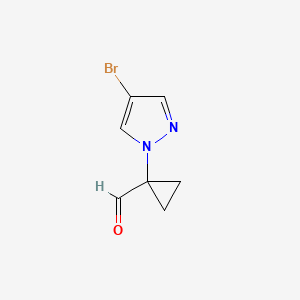
1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde is a versatile chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . This compound is characterized by the presence of a bromopyrazole group attached to a cyclopropane ring, which is further functionalized with an aldehyde group. Its unique structure makes it valuable in various scientific research applications, including drug discovery and organic synthesis.
Métodos De Preparación
The synthesis of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Bromopyrazole Intermediate: The synthesis begins with the bromination of pyrazole to form 4-bromopyrazole. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using a suitable cyclopropane precursor, such as diazomethane or a cyclopropylcarbene intermediate.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde depends on its specific application. In drug discovery, for example, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromopyrazole group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, while the cyclopropane ring and aldehyde group can contribute to the overall binding affinity and specificity .
Comparación Con Compuestos Similares
1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Chloropyrazol-1-yl)cyclopropane-1-carbaldehyde: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-(4-Methylpyrazol-1-yl)cyclopropane-1-carbaldehyde: This compound has a methyl group instead of a bromine atom, which can influence its chemical properties and applications.
1-(4-Nitropyrazol-1-yl)cyclopropane-1-carbaldehyde: This compound has a nitro group instead of a bromine atom, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(4-bromopyrazol-1-yl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEQCPNHHMHWDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














